1-Bromo-4-(chlorodifluoromethyl)benzene

Description

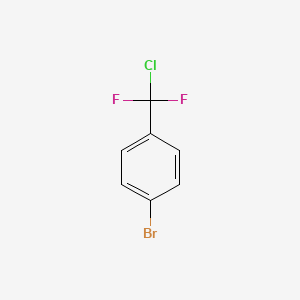

1-Bromo-4-(chlorodifluoromethyl)benzene (CAS RN: CID 15180830) is a halogenated aromatic compound with the molecular formula C₇H₄BrClF₂. Its structure features a bromine atom at the para position relative to a chlorodifluoromethyl (–CClF₂) substituent on the benzene ring. Key identifiers include:

- SMILES:

C1=CC(=CC=C1C(F)(F)Cl)Br - InChIKey:

ZPMPSFZZSGPFNU-UHFFFAOYSA-N - IUPAC Name: 1-bromo-4-[chloro(difluoro)methyl]benzene .

The –CClF₂ group imparts strong electron-withdrawing characteristics, influencing reactivity in cross-coupling reactions and serving as a precursor in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

1-bromo-4-[chloro(difluoro)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMPSFZZSGPFNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137780-57-5 | |

| Record name | 1-bromo-4-(chlorodifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(chlorodifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(chlorodifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-4-(chlorodifluoromethyl)benzene may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(chlorodifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Reduction Reactions: The compound can be reduced to form 4-(chlorodifluoromethyl)benzene.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts with boronic acids in the presence of a base like potassium carbonate.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Major Products:

Substitution: Products depend on the nucleophile used, such as 4-(chlorodifluoromethyl)aniline when using an amine.

Coupling: Biphenyl derivatives when coupled with phenylboronic acid.

Reduction: 4-(chlorodifluoromethyl)benzene.

Scientific Research Applications

Chemical Properties and Structure

1-Bromo-4-(chlorodifluoromethyl)benzene is characterized by the presence of both bromine and chlorine atoms along with a difluoromethyl group attached to a benzene ring. Its molecular formula is C7H4BrClF2, and it possesses distinct physicochemical properties that make it suitable for specific applications.

Organic Synthesis

The compound is primarily used as an intermediate in organic synthesis. It serves as a versatile building block for the preparation of various functionalized aromatic compounds. The difluoromethyl group is particularly valuable in synthesizing pharmaceuticals and agrochemicals due to its ability to enhance biological activity and metabolic stability.

Key Reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles to form new carbon-nitrogen or carbon-sulfur bonds.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to generate complex molecules with diverse functionalities.

Medicinal Chemistry

1-Bromo-4-(chlorodifluoromethyl)benzene is explored for its potential in drug development. The incorporation of difluoromethyl groups in drug candidates can improve their pharmacokinetic properties.

Case Studies:

- Anticancer Agents: Research has shown that compounds featuring difluoromethyl groups exhibit enhanced potency against certain cancer cell lines due to improved interaction with biological targets.

- Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound have potential antimicrobial properties, making them candidates for further development as antibiotics.

Material Science

In material science, 1-Bromo-4-(chlorodifluoromethyl)benzene is utilized in the production of specialty polymers and materials with specific thermal and chemical resistance properties. The presence of halogens contributes to the flame retardancy of these materials.

Applications:

- Flame Retardant Polymers: The compound can be incorporated into polymer matrices to enhance fire resistance without significantly compromising mechanical properties.

- Coatings and Adhesives: Its unique chemical structure allows for the formulation of coatings that require high durability and resistance to environmental degradation.

Analytical Chemistry

The compound is also employed as a standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS). It serves as an internal standard for quantifying volatile organic compounds (VOCs) in environmental samples.

While 1-Bromo-4-(chlorodifluoromethyl)benzene has useful applications, it is essential to consider its safety profile. It may pose risks if not handled properly, including potential toxicity and environmental hazards due to its halogenated nature.

Toxicological Information:

- Acute toxicity studies indicate moderate toxicity levels.

- Proper safety measures should be taken during handling and disposal to mitigate environmental impact.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(chlorodifluoromethyl)benzene depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps.

Comparison with Similar Compounds

(a) (Bromodifluoromethyl)benzene (3m) vs. (Chlorodifluoromethyl)benzene (3n)

Both compounds share a difluoromethyl backbone but differ in the halogen (Br vs. Cl):

| Property | (Bromodifluoromethyl)benzene (3m) | (Chlorodifluoromethyl)benzene (3n) |

|---|---|---|

| Synthetic Yield | 56% | 80% |

| ¹⁹F NMR Shift (δ, ppm) | -44.74 (s, 2F) | -49.78 (s, 2F) |

| Reactivity | Higher polarizability due to Br | Lower steric bulk with Cl |

The higher yield of 3n suggests more efficient synthesis, likely due to the smaller size of Cl facilitating nucleophilic substitution. The ¹⁹F NMR shifts reflect electronic differences, with 3n ’s upfield shift indicating stronger electron-withdrawing effects .

(b) 1-Bromo-4-(2,2,2-trifluoroethyl)benzene

This compound substitutes –CClF₂ with a bulkier –CH₂CF₃ group. Industrial data (2020–2025) highlights:

| Metric | 1-Bromo-4-(2,2,2-trifluoroethyl)benzene | 1-Bromo-4-(chlorodifluoromethyl)benzene |

|---|---|---|

| Global Production | 12.5 kt (2025E) | Data limited |

| Cost Efficiency | Higher (complex fluorination) | Moderate (direct halogenation) |

The trifluoroethyl group increases hydrophobicity, favoring applications in agrochemicals, whereas the –CClF₂ group is more versatile in medicinal chemistry .

Chloromethyl and Sulfonyl Analogues

(a) 1-Bromo-4-(chloromethyl)benzene

Replacing –CClF₂ with –CH₂Cl drastically alters reactivity:

| Reaction | Yield (1-Bromo-4-(chloromethyl)benzene) |

|---|---|

| One-pot Dual Arylation | 57–96% (dependent on arylboronic acid) |

The –CH₂Cl group enables facile functionalization (e.g., Suzuki coupling), but its lower electron-withdrawing strength reduces stability under harsh conditions compared to –CClF₂ .

(b) Sulfonyl Derivatives (e.g., 1-Bromo-4-(methylsulfonyl)benzene)

Sulfonyl groups (–SO₂Me) are stronger electron-withdrawing substituents than –CClF₂:

| Property | 1-Bromo-4-(methylsulfonyl)benzene | 1-Bromo-4-(chlorodifluoromethyl)benzene |

|---|---|---|

| Electrophilicity | Higher (activates aryl bromide) | Moderate |

| Cross-Coupling Scope | Broader (Pd-catalyzed reactions) | Limited by –CClF₂ stability |

Sulfonyl derivatives are preferred in catalytic desulfinative couplings, whereas –CClF₂ is advantageous in fluorinated drug synthesis .

Heterocyclic and Alkyne-Functionalized Analogues

(a) 1-Bromo-4-(3-thienyl)benzene (6)

This thiophene-containing derivative serves as a precursor for optoelectronic materials.

(b) 1-Bromo-4-(phenylethynyl)benzene

The ethynyl group (–C≡CPh) enables conjugation-driven applications (e.g., molecular wires). In contrast, –CClF₂’s electronegativity favors polar intermediates in SNAr reactions .

Biological Activity

1-Bromo-4-(chlorodifluoromethyl)benzene, with the CAS number 589-17-3, is a halogenated aromatic compound that has garnered attention in various fields due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrClF

- Molecular Weight : 227.45 g/mol

- Log P (octanol-water partition coefficient) : 3.14, indicating moderate lipophilicity, which may influence its biological activity and absorption properties .

Pharmacological Effects

1-Bromo-4-(chlorodifluoromethyl)benzene exhibits several biological activities that make it a subject of interest in pharmacology:

- CYP Enzyme Inhibition : The compound acts as an inhibitor of the CYP1A2 enzyme, which is significant for drug metabolism. However, it does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4 enzymes .

- Blood-Brain Barrier Permeability : It is noted to be a BBB permeant, suggesting potential neuroactive properties, which may be relevant for central nervous system (CNS) drug development .

The biological mechanisms through which 1-bromo-4-(chlorodifluoromethyl)benzene exerts its effects are still being elucidated. However, its interactions with various biological pathways have been noted:

- Cell Cycle Regulation : Preliminary studies suggest that this compound may influence cell cycle dynamics and DNA damage response pathways, potentially leading to apoptosis in certain cell lines .

- Inflammatory Response Modulation : There is evidence indicating that it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of halogenated compounds similar to 1-bromo-4-(chlorodifluoromethyl)benzene:

- Antimicrobial Activity : A study demonstrated that related halogenated compounds exhibited significant antimicrobial properties against various bacterial strains. While specific data on 1-bromo-4-(chlorodifluoromethyl)benzene is limited, the structural similarities suggest potential efficacy against pathogens .

- Neuropharmacological Studies : Research has indicated that compounds with similar structures can cross the blood-brain barrier and affect neurotransmitter systems. This opens avenues for investigating the neuropharmacological potential of 1-bromo-4-(chlorodifluoromethyl)benzene in conditions like depression or anxiety disorders .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | CHBrClF |

| Molecular Weight | 227.45 g/mol |

| Log P (iLOGP) | 3.14 |

| BBB Permeant | Yes |

| CYP1A2 Inhibitor | Yes |

| CYP2C19 Inhibitor | No |

| CYP2D6 Inhibitor | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.